ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate
Description
The compound ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate features a highly complex architecture comprising:
- Ethyl carboxylate group: A common ester moiety in medicinal chemistry, enhancing lipophilicity and bioavailability .
- Piperidine ring: A six-membered nitrogen heterocycle, frequently utilized as a conformational constraint in drug design .
- Tetraazatricyclo core: A fused tricyclic system with four nitrogen atoms and one sulfur atom, likely contributing to unique electronic properties and binding interactions.
- 4-Ethylbenzenesulfonyl substituent: A sulfonyl group attached to an ethyl-substituted benzene ring, which may influence solubility and receptor affinity.
Structural characterization would likely employ X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques (IR, UV-Vis) .
Properties
IUPAC Name |
ethyl 1-[10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-3-15-5-7-17(8-6-15)34(30,31)22-21-24-20(19-18(11-14-33-19)28(21)26-25-22)27-12-9-16(10-13-27)23(29)32-4-2/h5-8,11,14,16H,3-4,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGWNQCNDFIDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(CC5)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Ethylphenylsulfonyl Group: This step involves the sulfonylation of the core structure using 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidine-4-carboxylate Moiety: This step involves the esterification of the intermediate product with ethyl piperidine-4-carboxylate under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective inhibitor of urea transporter B, which has implications in the treatment of disorders related to urea transport.
Biological Research: It is used in studies investigating the role of urea transporters in various physiological processes, including kidney function and fluid balance.
Pharmacology: The compound is explored for its potential therapeutic effects in conditions such as hypertension and edema, where modulation of urea transport can be beneficial.
Chemical Biology: It serves as a tool compound in chemical biology research to study the interactions and functions of urea transporters at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate involves its selective inhibition of urea transporter B. The compound binds to an intracellular site of the transporter in a urea-competitive manner, effectively blocking the transport of urea across cell membranes. This inhibition leads to a decrease in maximum urinary concentration and an increase in urination volume, as observed in experimental studies .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate is a complex organic compound with potential applications in medicinal chemistry due to its unique structural characteristics. This article aims to provide a comprehensive overview of its biological activity based on available research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.6 g/mol. The compound features a piperidine ring and a sulfonyl group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O2S2 |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 892742-40-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby modulating various biological pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Case Study: A study conducted on derivatives of tetraazatricyclo compounds demonstrated their ability to inhibit the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains:
- Research Findings: In vitro tests revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Enzyme Inhibition
The sulfonamide group present in the compound is known for its ability to inhibit specific enzymes:
- Example: Compounds with similar structures have been reported to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which could lead to therapeutic applications in treating conditions like glaucoma and edema.
Synthetic Routes and Research Applications
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Techniques such as continuous flow synthesis may enhance efficiency and yield during production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
